ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate
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Overview
Description
Ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate is a complex organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 6-ethyl-2-oxo-4-phenyl-2H-chromen-7-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
Ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its anti-inflammatory, anticoagulant, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for dyes and fragrances.
Mechanism of Action
The mechanism of action of ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing processes such as cell signaling and gene expression .
Comparison with Similar Compounds
Similar Compounds
- Ethyl [(2-oxo-2H-chromen-7-yl)oxy]acetate
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
Uniqueness
Ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate stands out due to its specific substitution pattern on the chromen ring, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C21H20O5 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
ethyl 2-(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxyacetate |
InChI |
InChI=1S/C21H20O5/c1-3-14-10-17-16(15-8-6-5-7-9-15)11-20(22)26-19(17)12-18(14)25-13-21(23)24-4-2/h5-12H,3-4,13H2,1-2H3 |
InChI Key |
ANYZZAWJOJLCEL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC(=O)OCC)OC(=O)C=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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